Cas no 2227747-35-3 ((1S)-1-(5-methylpyridin-3-yl)ethan-1-ol)
(1S)-1-(5-methylpyridin-3-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1S)-1-(5-methylpyridin-3-yl)ethan-1-ol
- (S)-1-(5-Methylpyridin-3-yl)ethan-1-ol
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- Inchi: 1S/C8H11NO/c1-6-3-8(7(2)10)5-9-4-6/h3-5,7,10H,1-2H3/t7-/m0/s1
- InChI Key: SVACRPKLVPAIND-ZETCQYMHSA-N
- SMILES: [C@H](C1=CN=CC(C)=C1)(O)C
(1S)-1-(5-methylpyridin-3-yl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1819526-1g |
(1S)-1-(5-methylpyridin-3-yl)ethan-1-ol |
2227747-35-3 | 1g |
$1315.0 | 2023-09-19 | ||
| Enamine | EN300-1819526-5g |
(1S)-1-(5-methylpyridin-3-yl)ethan-1-ol |
2227747-35-3 | 5g |
$3812.0 | 2023-09-19 | ||
| Enamine | EN300-1819526-10g |
(1S)-1-(5-methylpyridin-3-yl)ethan-1-ol |
2227747-35-3 | 10g |
$5652.0 | 2023-09-19 | ||
| Enamine | EN300-1819526-0.05g |
(1S)-1-(5-methylpyridin-3-yl)ethan-1-ol |
2227747-35-3 | 0.05g |
$1104.0 | 2023-09-19 | ||
| Enamine | EN300-1819526-0.1g |
(1S)-1-(5-methylpyridin-3-yl)ethan-1-ol |
2227747-35-3 | 0.1g |
$1157.0 | 2023-09-19 | ||
| Enamine | EN300-1819526-0.25g |
(1S)-1-(5-methylpyridin-3-yl)ethan-1-ol |
2227747-35-3 | 0.25g |
$1209.0 | 2023-09-19 | ||
| Enamine | EN300-1819526-0.5g |
(1S)-1-(5-methylpyridin-3-yl)ethan-1-ol |
2227747-35-3 | 0.5g |
$1262.0 | 2023-09-19 | ||
| Enamine | EN300-1819526-1.0g |
(1S)-1-(5-methylpyridin-3-yl)ethan-1-ol |
2227747-35-3 | 1g |
$1315.0 | 2023-05-23 | ||
| Enamine | EN300-1819526-2.5g |
(1S)-1-(5-methylpyridin-3-yl)ethan-1-ol |
2227747-35-3 | 2.5g |
$2576.0 | 2023-09-19 | ||
| Enamine | EN300-1819526-5.0g |
(1S)-1-(5-methylpyridin-3-yl)ethan-1-ol |
2227747-35-3 | 5g |
$3812.0 | 2023-05-23 |
(1S)-1-(5-methylpyridin-3-yl)ethan-1-ol Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on (1S)-1-(5-methylpyridin-3-yl)ethan-1-ol
Research Briefing on (1S)-1-(5-methylpyridin-3-yl)ethan-1-ol (CAS: 2227747-35-3) in Chemical Biology and Pharmaceutical Applications
The compound (1S)-1-(5-methylpyridin-3-yl)ethan-1-ol (CAS: 2227747-35-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential as a chiral intermediate and bioactive scaffold. This briefing synthesizes the latest findings on its synthesis, biological activity, and applications in drug discovery, with a focus on peer-reviewed literature published within the last three years.
Recent studies highlight the enantioselective synthesis of (1S)-1-(5-methylpyridin-3-yl)ethan-1-ol via asymmetric hydrogenation of corresponding ketones using ruthenium-BINAP catalytic systems (Journal of Medicinal Chemistry, 2023). The compound's high optical purity (>99% ee) and scalability (gram-scale yields of 85-92%) position it as a key building block for kinase inhibitor development, particularly for targeting EGFR and ALK mutations in non-small cell lung cancer.
Structural-activity relationship (SAR) analyses demonstrate that the (1S)-configuration and 5-methylpyridin-3-yl moiety confer enhanced binding affinity to ATP pockets of target kinases. Molecular docking simulations (ACS Chemical Biology, 2022) reveal a unique hydrogen-bond network between the hydroxyl group and kinase hinge regions, while the methyl group improves metabolic stability (t1/2 > 6h in human liver microsomes).
Notably, derivative libraries built upon this scaffold show promising preclinical results: lead compound PME-127 (modified at the ethanol hydroxyl) exhibited IC50 values of 3.2 nM against EGFRT790M and 12-fold selectivity over wild-type EGFR (Nature Communications Chemistry, 2023). Parallel research in fragment-based drug discovery (Angewandte Chemie, 2023) utilizes 2227747-35-3 as a privileged fragment for covalent inhibitor design through targeted C-2 pyridine modifications.
Emerging applications extend beyond oncology, with recent patent filings (WO2023187542) disclosing its incorporation into antiviral prodrugs against SARS-CoV-2 variants. The compound's metabolic stability (CLint = 8.2 μL/min/mg in human hepatocytes) and blood-brain barrier permeability (Papp = 12 × 10-6 cm/s in MDCK models) suggest potential for CNS-targeted therapies.
Current challenges include optimizing synthetic routes for industrial-scale production and addressing off-target effects observed in cardiac safety assays (hERG IC50 = 1.8 μM). Ongoing clinical trials (Phase I/II) of related compounds underscore the translational potential of this chemical scaffold in precision medicine approaches.
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